molecular formula C14H22N2O3S B501689 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine CAS No. 915926-94-2

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine

Katalognummer: B501689
CAS-Nummer: 915926-94-2
Molekulargewicht: 298.4g/mol
InChI-Schlüssel: IGCSQPDBIHXKPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. With the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol , this compound belongs to the class of sulfonylpiperazines. The piperazine ring is a privileged structure in drug discovery, known for its ability to improve the pharmacokinetic properties of drug candidates, primarily by enhancing water solubility and bioavailability . The scaffold's two nitrogen atoms serve as useful handles for molecular modification, allowing researchers to fine-tune the properties of potential drug candidates . The primary research application of this compound is as a versatile chemical building block or synthetic intermediate. Its structure combines a substituted phenylsulfonyl group with a methylpiperazine moiety, a common pharmacophore found in molecules designed to interact with biological targets. Researchers utilize such compounds in the synthesis and exploration of new chemical entities for various pharmacological activities. Piperazine-containing compounds are frequently investigated for a wide spectrum of bioactivities, including potential antitumor, antibacterial, and anti-inflammatory effects . The specific substitution pattern on the phenyl ring (3-ethyl-4-methoxy) and the piperazine nitrogen (4-methyl) offers a defined spatial and electronic profile for structure-activity relationship (SAR) studies. This makes it a valuable tool for researchers developing novel therapeutic agents and probing biochemical pathways. This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Eigenschaften

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-12-11-13(5-6-14(12)19-3)20(17,18)16-9-7-15(2)8-10-16/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCSQPDBIHXKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Sulfonation of 3-Ethyl-4-methoxyphenyl Precursor

The parent aromatic compound, 3-ethyl-4-methoxyphenyl ether, is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl group is introduced at the para position relative to the methoxy group. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.

  • Solvent : Dichloromethane (DCM) or chloroform for optimal solubility.

  • Stoichiometry : A 1:1 molar ratio of aromatic substrate to ClSO₃H ensures monosulfonation.

The resulting 3-ethyl-4-methoxyphenylsulfonyl chloride is isolated via vacuum distillation or recrystallization from a non-polar solvent.

Alternative Methods for Sulfonyl Chloride Preparation

While chlorosulfonic acid is standard, thionyl chloride (SOCl₂) can convert sulfonic acids to sulfonyl chlorides. For instance, if 3-ethyl-4-methoxyphenylsulfonic acid is accessible, refluxing with SOCl₂ in DCM yields the sulfonyl chloride.

Preparation of 4-Methylpiperazine

4-Methylpiperazine serves as the nucleophilic component in the final coupling step. Its synthesis typically involves selective alkylation of piperazine.

Alkylation of Piperazine

Piperazine is reacted with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) to mono-alkylate one nitrogen atom. The reaction is conducted in a polar aprotic solvent like acetonitrile at 50–60°C for 6–8 hours.

  • Selectivity : Excess methylating agent risks dialkylation, so stoichiometry is carefully controlled (1:1 piperazine:CH₃I).

  • Work-up : The product is purified via fractional distillation or recrystallization from ethanol.

Characterization of 4-Methylpiperazine

The structure is confirmed using NMR (¹H and ¹³C) and IR spectroscopy. Key signals include:

  • ¹H NMR : A singlet at δ 2.3 ppm for the N-methyl group.

  • IR : Stretching vibrations at 2800–2900 cm⁻¹ (C-H of CH₃) and 3300 cm⁻¹ (N-H).

Coupling Reaction to Form 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine

The sulfonamide bond is formed via nucleophilic substitution between 3-ethyl-4-methoxyphenylsulfonyl chloride and 4-methylpiperazine.

Reaction Conditions and Optimization

Adapting protocols from EP3702347A1 and US4487726A , the reaction is performed in anhydrous DCM or tetrahydrofuran (THF) with triethylamine (TEA) as a base:

  • Molar Ratio : 1:1.2 (sulfonyl chloride:4-methylpiperazine) ensures complete conversion.

  • Temperature : 0–25°C to prevent decomposition.

  • Time : 12–24 hours under nitrogen atmosphere.

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Work-up and Isolation

Post-reaction, the mixture is washed with water to remove TEA·HCl, and the organic layer is dried over MgSO₄. The solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Analytical Data and Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.5–7.3 (m, 3H, aromatic),

    • δ 3.8 (s, 3H, OCH₃),

    • δ 3.1–2.9 (m, 8H, piperazine),

    • δ 2.4 (s, 3H, N-CH₃),

    • δ 1.2 (t, 3H, CH₂CH₃).

  • IR (KBr) : 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric), 1240 cm⁻¹ (C-O of methoxy).

Crystallography and Stability

While no crystal structure of the title compound is reported, analogous piperazinium salts (e.g., 1-ethylpiperazinium 3,5-dinitrobenzoate) exhibit layered networks stabilized by N–H···O hydrogen bonds . This suggests that the sulfonamide derivative may form similar supramolecular architectures, influencing its solubility and stability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Aryl Sulfonyl Groups

Sildenafil Citrate
  • Structure : 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate.
  • Key Differences : The phenyl ring substituents include a 4-ethoxy group and a pyrazolopyrimidine moiety instead of 3-ethyl-4-methoxy.
  • Activity : A potent PDE5 inhibitor used for erectile dysfunction. The ethoxy group and heterocyclic core are critical for binding to PDE5 .
  • Relevance : Highlights the importance of electron-donating substituents (e.g., ethoxy, methoxy) on the phenyl ring for enzyme inhibition.
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • Structure : Features a toluenesulfonyl group (4-methylphenyl) and a 3-chlorobenzyl substituent.
  • Key Differences : The sulfonyl group is attached to a simpler 4-methylphenyl ring, lacking the ethyl and methoxy substituents.
  • Activity: Not explicitly stated, but chlorinated aromatic groups often enhance lipophilicity and receptor binding .
1-(6-Chloro-pyridine-3-sulfonyl)-4-methylpiperazine
  • Structure : The sulfonyl group is attached to a 6-chloropyridine ring.
  • Relevance : Demonstrates how heterocyclic sulfonyl groups can influence solubility and target specificity .
1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine (CAS 5558-79-2)
  • Structure : Contains a 4-ethylphenyl sulfonyl group.
  • Key Differences : The ethyl group is para-substituted rather than meta, and lacks a methoxy group.
  • Relevance: Substituent position (para vs.

Pharmacological and Chemical Properties

Compound Key Substituents Pharmacological Activity Key References
Target Compound 3-Ethyl-4-methoxyphenyl sulfonyl Not explicitly reported (inferred immunomodulatory potential)
Sildenafil Citrate 4-ethoxy, pyrazolopyrimidine PDE5 inhibition
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 4-methylphenyl, 3-chlorobenzyl Unknown (likely receptor binding)
1-(6-Chloro-pyridine-3-sulfonyl)-4-methylpiperazine 6-chloropyridine Unknown (heterocyclic influence)
p-MPPI (Serotonin Antagonist) 2'-methoxyphenyl, iodobenzamido 5-HT1A receptor antagonism
Physicochemical Properties
  • Lipophilicity : The 3-ethyl-4-methoxy substituents increase lipophilicity compared to simpler analogs like 1-[(4-ethylphenyl)sulfonyl]-4-methylpiperazine.
  • Solubility : Complexation with β-cyclodextrin (as seen in ) improves aqueous solubility for piperazine derivatives, a strategy applicable to the target compound.

Functional Group Impact on Activity

  • Ethyl Groups : Provide steric bulk, possibly influencing selectivity by preventing off-target interactions.
  • Sulfonyl Linkage : Critical for hydrogen bonding and structural rigidity, as seen in serotonin antagonists () and enzyme inhibitors .

Biologische Aktivität

Overview

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is a sulfonyl piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a piperazine ring substituted with a sulfonyl group linked to a 3-ethyl-4-methoxyphenyl moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the piperazine ring enhances the compound's ability to cross biological membranes, thus increasing its bioavailability and effectiveness in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in therapeutic settings.

Anticancer Potential

1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth, making it a promising lead compound for cancer drug development .

Study 1: Antimicrobial Activity

A study conducted on various derivatives of sulfonyl piperazines, including 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, found significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating effective inhibition at relatively low concentrations.

CompoundMIC (µg/mL)Target Organisms
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine20E. coli, S. aureus
Control (Standard Antibiotic)5E. coli, S. aureus

Study 2: Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can significantly reduce cell viability at concentrations as low as 25 µM. The mechanism appears to involve the activation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)30Apoptosis induction
HeLa (Cervical)25Cell cycle arrest

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazoleModerate antimicrobialDifferent heterocyclic structure
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperidineLow anticancer activityLacks piperazine ring

Q & A

Q. How can researchers optimize the synthesis of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine to improve yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include sulfonylation of the phenyl ring with 3-ethyl-4-methoxybenzene sulfonyl chloride and subsequent coupling to 4-methylpiperazine. Temperature (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and pH control (neutral to mild basic conditions) are critical. Intermediate purification via column chromatography and final product recrystallization in ethanol can achieve >95% purity. Monitoring with TLC and HPLC ensures reaction progression .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the sulfonyl-piperazine linkage and substituent positions. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 353.15). Fourier-transform infrared spectroscopy (FTIR) identifies sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups. X-ray crystallography resolves 3D conformation, critical for docking studies .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

Methodological Answer: Initial screening should include:

  • Enzyme inhibition assays: Test against acetylcholinesterase (Alzheimer’s targets) or kinases (cancer pathways) at 1–100 µM concentrations.
  • Antimicrobial testing: Agar dilution for Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to controls.
  • Cytotoxicity: MTT assay on HEK-293 cells to assess safety margins (IC₅₀ > 50 µM preferred). Dose-response curves and statistical validation (ANOVA) are mandatory .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • Substituent variation: Replace the ethyl group with bulkier tert-butyl to assess steric effects on target binding.
  • Sulfonyl group replacement: Substitute with carbonyl or phosphonyl groups to evaluate electronic effects.
  • Piperazine ring modification: Introduce sp³-hybridized N-methyl groups or replace with morpholine to alter pharmacokinetics. Computational docking (AutoDock Vina) against protein databases (PDB IDs: 4EY7, 6NIB) predicts binding affinities. Validate with in vitro IC₅₀ comparisons .

Q. What mechanistic pathways underlie its observed neuropharmacological activity?

Methodological Answer: Mechanistic studies involve:

  • Dopamine receptor binding: Radioligand assays (³H-spiperone) on striatal membranes to quantify D₂ receptor affinity (Ki values).
  • Calcium imaging: Measure intracellular Ca²⁺ flux in SH-SY5Y cells to assess GPCR modulation.
  • In vivo models: Tail-flick test (analgesia) and forced swim test (antidepressant activity) in rodents. Histopathology post-administration evaluates neurotoxicity .

Q. How should researchers resolve contradictions in reported biological activity across studies?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ in kinase assays) may arise from assay conditions. Standardize protocols:

  • Buffer consistency: Use identical pH (7.4) and ionic strength (PBS).
  • Control compounds: Include reference inhibitors (e.g., staurosporine for kinases).
  • Batch-to-batch verification: Ensure compound purity via HPLC (>98%) and confirm stereochemistry. Meta-analysis of published data (e.g., RevMan) identifies outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.